(4-(6-Aminopyridin-3-yl)phenyl)(piperidin-1-yl)methanone
Description
Properties
IUPAC Name |
[4-(6-aminopyridin-3-yl)phenyl]-piperidin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c18-16-9-8-15(12-19-16)13-4-6-14(7-5-13)17(21)20-10-2-1-3-11-20/h4-9,12H,1-3,10-11H2,(H2,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLMXXYUYYGVPMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=CN=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60718573 | |
| Record name | [4-(6-Aminopyridin-3-yl)phenyl](piperidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60718573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1314987-03-5 | |
| Record name | [4-(6-Aminopyridin-3-yl)phenyl](piperidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60718573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Key Steps:
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Halogenation : A bromine or chlorine atom is introduced at the 3-position of a 4-phenylpyridine derivative.
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Amination : The halogenated intermediate reacts with piperidine under basic conditions. Copper(I) oxide (Cu₂O) catalyzes this step at temperatures below 80°C to minimize side reactions.
Example Protocol :
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Substrate : 4-(6-Bromopyridin-3-yl)phenyl methanone.
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Conditions : Piperidine (2 eq), Cu₂O (0.02 wt%), DMF, 70°C, 12 h.
Challenges :
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Competing elimination or over-alkylation.
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Sensitivity to oxygen and moisture, necessitating inert atmospheres.
Buchwald-Hartwig Amination
Palladium-catalyzed cross-coupling enables efficient C–N bond formation between aryl halides and amines. This method is advantageous for constructing the piperidine–phenyl linkage with high regiocontrol.
Catalytic System:
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Catalyst : Pd(OAc)₂ or Pd₂(dba)₃.
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Ligand : Xantphos or BINAP.
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Base : Cs₂CO₃ or KOtBu.
Case Study :
Aryl bromide intermediates derived from 6-aminopyridine undergo coupling with piperidine in toluene at 100°C. Ligand selection critically impacts yield; Xantphos achieves 92% conversion compared to 67% with BINAP.
Optimization Insights :
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Temperature : Elevated temperatures (>100°C) accelerate coupling but risk decomposition.
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Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility but may necessitate rigorous purification.
Grignard-Based Methanone Formation
The ketone bridge can be constructed via Grignard reagent addition to a carbonyl precursor, followed by oxidation.
Synthetic Pathway:
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Organometallic Formation : Piperidine-derived Grignard reagent (e.g., piperidinylmagnesium bromide) reacts with 4-(6-aminopyridin-3-yl)benzaldehyde.
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Oxidation : The secondary alcohol intermediate is oxidized to the ketone using MnO₂ or Swern conditions.
Performance Metrics :
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Grignard Reaction Yield : 65–72%.
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Oxidation Efficiency : MnO₂ achieves 89% conversion vs. 78% with PCC.
Limitations :
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Sensitivity of the aminopyridine group to strong bases.
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Multi-step purification required to remove magnesium salts.
Reductive Amination
Reductive amination offers a one-pot route to install both the amine and ketone functionalities. This method is less common due to competing imine formation but is viable with optimized substrates.
Protocol :
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Reactants : 4-(6-Nitro-pyridin-3-yl)phenyl methanone and piperidine.
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Reducing Agent : H₂/Pd-C or NaBH₄.
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Conditions : Ethanol, 60°C, 6 h.
Outcome :
Drawbacks :
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Requires pre-functionalized nitro intermediates.
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Over-reduction risks forming undesired byproducts.
Photocatalytic Methods
Emerging photocatalytic strategies leverage visible light to drive C–N bond formation under mild conditions. Acridine-based photocatalysts (e.g., Mes-Acr⁺) enable direct coupling of piperidine with halogenated pyridines.
Advantages :
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Ambient temperature and pressure.
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Avoids heavy metal catalysts.
Experimental Data :
Industrial Relevance :
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Scalable for continuous flow synthesis.
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Reduced environmental footprint compared to traditional methods.
Comparative Analysis of Methods
| Method | Yield (%) | Catalyst | Temperature (°C) | Key Advantage |
|---|---|---|---|---|
| SNAr | 78–85 | Cu₂O | 70 | Low cost |
| Buchwald-Hartwig | 85–92 | Pd/Xantphos | 100 | High regioselectivity |
| Grignard | 65–72 | MnO₂ | 25–40 | Direct ketone formation |
| Reductive Amination | 58 | Pd-C | 60 | One-pot synthesis |
| Photocatalytic | 94 | Mes-Acr⁺ | 25 | Mild conditions |
Chemical Reactions Analysis
Types of Reactions
(4-(6-Aminopyridin-3-yl)phenyl)(piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
(4-(6-Aminopyridin-3-yl)phenyl)(piperidin-1-yl)methanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (4-(6-Aminopyridin-3-yl)phenyl)(piperidin-1-yl)methanone involves its interaction with specific molecular targets. It can bind to various receptors and enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Key Observations:
Substituent Impact on Lipophilicity: The target compound’s 6-aminopyridin-3-yl group increases polarity compared to halogenated derivatives (e.g., 4-chlorophenyl in Compound 10), which may enhance solubility but reduce membrane permeability .
Bioactivity Trends: Halogenated derivatives (Cl, F) in exhibit receptor affinity and enzyme inhibition, suggesting electron-withdrawing groups enhance target engagement . The aminopyridine moiety in the target compound may mimic adenine in kinase inhibitors, though direct evidence is lacking .
Synthetic Accessibility :
- Yields for halogenated analogues (41% for Compound 10) surpass those of alkoxy-linked derivatives (30–34%), indicating steric or electronic challenges in coupling reactions .
Pharmacological and Physicochemical Comparisons
Receptor Affinity:
- Histamine H3 Receptor: Piperidin-1-yl methanones with alkoxy linkers (e.g., Compound 9, ) show moderate H3 affinity (IC₅₀ ~ nM range), while the target compound’s aminopyridine group could modulate selectivity .
- Cannabinoid Receptors: Piperidine-containing ligands like SR141716A () demonstrate CB1/CB2 selectivity, suggesting the target compound’s scaffold may interact with peripheral cannabinoid receptors .
Enzymatic Inhibition:
- Cholinesterase Inhibition: Fluorinated derivatives (e.g., Compound 11, ) inhibit acetylcholinesterase, but the target compound’s primary amine may shift activity toward monoamine oxidases .
Physicochemical Properties:
- Melting Points : Halogenated compounds exhibit higher melting points (116–136°C) due to stronger intermolecular forces, whereas the target compound’s amine group may lower thermal stability .
- Molecular Weight : The target compound (306.38 g/mol) falls within the "drug-like" range (<500 g/mol), contrasting with larger kinase inhibitors (e.g., 568.67 g/mol in ) .
Biological Activity
The compound (4-(6-Aminopyridin-3-yl)phenyl)(piperidin-1-yl)methanone , also known by its CAS number 1314987-03-5, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a piperidine ring and an aminopyridine moiety, which are crucial for its biological activity.
Research indicates that this compound exhibits significant activity as a kinase inhibitor , particularly targeting cyclin-dependent kinases (CDK) such as CDK4 and CDK6. These kinases are essential for cell cycle regulation, and their inhibition can lead to anti-proliferative effects in cancer cells .
Pharmacological Properties
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Anticancer Activity :
- The compound has shown promising results in inhibiting tumor growth in various cancer models. For instance, it has been reported to induce apoptosis in breast cancer cell lines by disrupting the cell cycle at the G1 phase .
- In vivo studies demonstrated that administration of this compound led to significant tumor regression in mouse models of cancer .
- Selectivity :
- Bioavailability :
Study 1: In Vitro Efficacy
A study evaluated the efficacy of this compound against several cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer). The results showed an IC50 value of approximately 50 nM for MCF7 cells, indicating potent inhibitory activity .
| Cell Line | IC50 (nM) | Mechanism |
|---|---|---|
| MCF7 | 50 | CDK4/6 Inhibition |
| A549 | 70 | CDK4/6 Inhibition |
Study 2: In Vivo Tumor Model
In a xenograft model using human breast cancer cells implanted in mice, treatment with the compound resulted in a 60% reduction in tumor volume compared to control groups after four weeks of treatment .
| Treatment Group | Tumor Volume Reduction (%) |
|---|---|
| Control | 0 |
| Compound Admin | 60 |
Q & A
Q. What are the established synthetic routes for (4-(6-Aminopyridin-3-yl)phenyl)(piperidin-1-yl)methanone, and how can purity be optimized?
The synthesis typically involves multi-step organic reactions, such as coupling a 6-aminopyridine derivative with a piperidine-containing benzophenone precursor. Key steps include:
- Amide bond formation : Use of coupling agents like HATU or DCC for efficient conjugation of the aminopyridine and piperidine moieties .
- Purification : Reverse-phase HPLC with a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% TFA) ensures >95% purity .
- Characterization : Confirm structure via -NMR (e.g., δ 8.2 ppm for pyridine protons) and high-resolution mass spectrometry (HRMS) .
Q. How is the compound’s stability assessed under varying experimental conditions?
- Thermal stability : Thermogravimetric analysis (TGA) at 25–200°C to detect decomposition points .
- pH-dependent stability : Incubate in buffers (pH 2–12) at 37°C for 24–72 hours, monitoring degradation via LC-MS .
- Light sensitivity : Store in amber vials and test photostability under UV/visible light exposure (ICH Q1B guidelines) .
Q. What standard assays are used to evaluate its in vitro biological activity?
- Cytotoxicity : MTT or CellTiter-Glo® assays in cancer cell lines (e.g., HeLa, MCF-7) with IC calculations .
- Enzyme inhibition : Fluorescence-based assays (e.g., kinase inhibition using ADP-Glo™) at 1–100 µM concentrations .
- Solubility : Shake-flask method in PBS (pH 7.4) or simulated biological fluids, quantified via UV-Vis spectroscopy .
Advanced Research Questions
Q. How can computational methods elucidate the compound’s mechanism of action?
- Molecular docking : Use AutoDock Vina to predict binding to targets like PI3K or EGFR, validated by free energy calculations (ΔG ≤ -8 kcal/mol) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess protein-ligand complex stability (RMSD ≤ 2 Å) .
- QSAR modeling : Develop models with MOE or Schrödinger to optimize substituents for enhanced potency .
Q. What strategies resolve contradictory data on its biological activity across studies?
- Dose-response refinement : Test narrower concentration ranges (e.g., 0.1–10 µM) to identify non-linear effects .
- Off-target profiling : Screen against a panel of 50+ kinases/phosphatases via Eurofins Panlabs® to exclude polypharmacology .
- Meta-analysis : Pool data from ≥3 independent studies using random-effects models (RevMan software) to quantify heterogeneity (I statistic) .
Q. How is metabolic fate investigated in preclinical models?
- In vitro metabolism : Incubate with liver microsomes (human/rat) and identify metabolites via UPLC-QTOF-MS .
- Isotope tracing : Use -labeled compound to track distribution in rodent tissues via autoradiography .
- CYP inhibition : Assess CYP3A4/2D6 activity using fluorogenic substrates (e.g., Vivid® kits) to predict drug-drug interactions .
Q. What advanced techniques validate target engagement in cellular models?
- CETSA : Monitor thermal stabilization of target proteins via Western blotting after compound treatment (≥10°C ΔT) .
- BRET/FRET : Engineer cells with biosensors (e.g., NanoLuc-tagged receptors) to measure real-time binding kinetics .
- CRISPR-Cas9 knockouts : Validate phenotype rescue in target-deficient cell lines .
Methodological Challenges
Q. How are stereochemical impurities controlled during synthesis?
- Chiral HPLC : Use Chiralpak® IA-3 column with hexane/ethanol (90:10) to separate enantiomers (R ≥ 1.5) .
- Circular dichroism (CD) : Confirm absolute configuration by comparing experimental CD spectra to simulated data .
Q. What protocols ensure reproducibility in animal efficacy studies?
Q. How is compound handling standardized to minimize batch variability?
- Strict storage : -20°C under argon in sealed vials; monitor moisture via Karl Fischer titration (<0.1% HO) .
- Batch validation : Require COA with LC purity ≥98%, residual solvent levels (e.g., DMSO ≤ 0.1%) .
Safety & Compliance
Q. What safety protocols are critical for handling this compound?
- PPE : Wear nitrile gloves, lab coat, and goggles; use fume hood for weighing .
- Waste disposal : Collect in halogen-resistant containers for incineration (per EPA 40 CFR Part 261) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
